molecular formula C7H3Cl4FO B1403851 2-Chloro-1-fluoro-3-(trichloromethoxy)benzene CAS No. 1404193-79-8

2-Chloro-1-fluoro-3-(trichloromethoxy)benzene

Cat. No. B1403851
M. Wt: 263.9 g/mol
InChI Key: KFSGEPGXYJRNNC-UHFFFAOYSA-N
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Description

“2-Chloro-1-fluoro-3-(trichloromethoxy)benzene” is a benzene derivative with chlorine, fluorine, and trichloromethoxy substituents. The presence of these functional groups could potentially make this compound useful in various chemical reactions as a reagent or intermediate .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring at its core, with the chloro, fluoro, and trichloromethoxy groups attached at the 2nd, 1st, and 3rd positions respectively. The electron-withdrawing nature of these substituents may influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the halogens might increase its density and boiling point compared to benzene .

Safety And Hazards

As with many halogenated organic compounds, this compound could potentially be hazardous. It’s important to handle it with appropriate safety measures .

Future Directions

The potential applications and future directions for this compound would depend on its reactivity and the specific properties conferred by its functional groups. It could potentially be explored as a reagent or intermediate in the synthesis of other compounds .

properties

IUPAC Name

2-chloro-1-fluoro-3-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl4FO/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSGEPGXYJRNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl4FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-fluoro-3-(trichloromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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